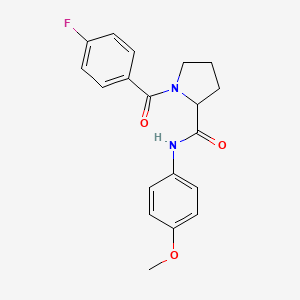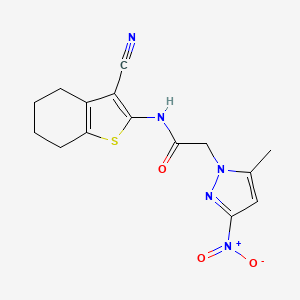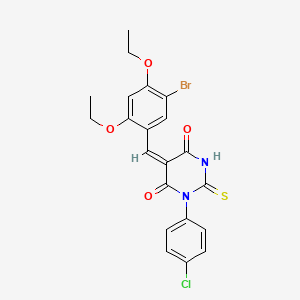![molecular formula C17H19ClN4O B6103909 N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide is a chemical compound that has gained attention in the scientific community due to its potential pharmaceutical applications. This compound is a member of the nicotinamide family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide is not fully understood. However, it has been suggested that this compound may act through several pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. Furthermore, this compound has been shown to have low toxicity in vitro, indicating that it may be a safe and effective treatment option for various diseases.
実験室実験の利点と制限
One advantage of using N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide in lab experiments is its low toxicity in vitro, which makes it a safe and effective treatment option for various diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide. One direction is to further investigate the mechanism of action of this compound and identify the pathways through which it exerts its biological effects. Another direction is to explore the potential application of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on improving the solubility of this compound in water and developing more effective delivery methods for in vivo applications.
合成法
The synthesis of N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide involves the reaction of 4-chlorophenylhydrazine with 2,6-dimethyl-4-chloropyridine-3-carboxylic acid. The resulting product is then reacted with allyl bromide to form this compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and high yield of the desired compound.
科学的研究の応用
N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide has been the subject of several scientific studies due to its potential application in the treatment of various diseases. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro. Furthermore, this compound has been shown to have anti-viral properties and can inhibit the replication of several viruses, including influenza virus and herpes simplex virus.
特性
IUPAC Name |
4-[2-(4-chlorophenyl)hydrazinyl]-2,6-dimethyl-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-4-9-19-17(23)16-12(3)20-11(2)10-15(16)22-21-14-7-5-13(18)6-8-14/h4-8,10,21H,1,9H2,2-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFENLZOFRWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)NCC=C)NNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)


![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
![5-bromo-2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B6103883.png)


![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)